molecular formula C33H36N4O6 B1250115 Bilirubin IIIalpha

Bilirubin IIIalpha

Cat. No. B1250115
M. Wt: 584.7 g/mol
InChI Key: OQNSGJHDCGJNHV-IFADSCNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bilirubin IIIalpha is a biladiene that is a linear tetrapyrrole and a regioisomer of bilirubin IXalpha, in which the dipyrroles are of exovinyl type only. It is a dicarboxylic acid and a member of biladienes.

Scientific Research Applications

Neuroprotective and Neurotoxic Effects

  • Bilirubin-IXalpha (BR) has been recognized for both its neuroprotective and neurotoxic effects. It acts as a scavenger of free radicals, such as reactive oxygen species and nitric oxide, providing neuroprotection. However, excessive production of BR can lead to neurotoxicity, especially affecting the brain (Mancuso, 2017).

Role in Chronic Diseases

  • Mildly elevated serum bilirubin levels are associated with a reduced prevalence of chronic diseases, particularly cardiovascular diseases (CVDs), cancer, Type 2 diabetes mellitus, and neurodegenerative diseases. This makes bilirubin a potential biomarker for disease resistance and a predictor of all-cause mortality (Wagner et al., 2015).

Cardioprotective Properties

  • Bilirubin has shown a protective effect against ischemic heart disease (IHD). In individuals with Gilbert syndrome, characterized by elevated serum bilirubin levels, there's a lower prevalence of IHD. This protection is attributed to bilirubin's antioxidant capacity (Vítek et al., 2002).

Potential Therapeutic Applications

  • Strategies to boost bioavailability of bilirubin or mimic conditions like Gilbert syndrome (GS) are being explored to prevent diseases mediated by oxidative stress and inflammation. This includes lifestyle changes and dietary patterns (Vítek et al., 2019).

Bilirubin in Cancer

  • Bilirubin has demonstrated the ability to induce apoptosis in colon cancer cells, suggesting a role in modulating colon tumorigenesis. This effect is believed to occur through the activation of the mitochondrial pathway (Keshavan et al., 2004).

Bilirubin and Metabolic Syndrome

  • There is a strong association between bilirubin levels and metabolic syndrome, diabetes, obesity, and cardiovascular diseases. Bilirubin's role in these conditions may be crucial for developing new markers and therapeutic approaches (Vítek, 2012).

Antioxidant and Platelet Inhibitory Properties

  • Bilirubin exhibits potent antioxidant and platelet inhibitory properties, which might be useful in preserving platelet function during storage for transfusion (Pennell et al., 2019).

Immunomodulatory Activity

  • Bilirubin possesses powerful immunomodulatory activity and can suppress experimental autoimmune encephalomyelitis. This suggests a potential role in treating multiple sclerosis and other immune disorders (Liu et al., 2008).

properties

Product Name

Bilirubin IIIalpha

Molecular Formula

C33H36N4O6

Molecular Weight

584.7 g/mol

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H36N4O6/c1-7-20-16(3)26(36-32(20)42)13-24-18(5)22(9-11-30(38)39)28(34-24)15-29-23(10-12-31(40)41)19(6)25(35-29)14-27-17(4)21(8-2)33(43)37-27/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,42)(H,37,43)(H,38,39)(H,40,41)/b26-13-,27-14-

InChI Key

OQNSGJHDCGJNHV-IFADSCNNSA-N

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C/3\NC(=O)C(=C3C)C=C)C)CCC(=O)O)/C=C/4\NC(=O)C(=C4C)C=C

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C=C)C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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